2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)13-12-7)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUHUNOCIILFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368035 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300573-47-1 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2 3,5 Dimethyl 1h Pyrazol 4 Yl Phenol
Established Synthetic Pathways to 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol and Analogues
The synthesis of this compound and its analogues can be achieved through several strategic approaches, primarily involving the construction of the pyrazole (B372694) ring followed by its coupling to the phenolic component, or vice versa.
Key Precursors and Reaction Conditions
The synthesis of the target compound fundamentally relies on the availability of key precursors for both the pyrazole and phenol (B47542) rings. For the pyrazole moiety, a common and crucial starting material is acetylacetone (B45752) (pentane-2,4-dione). The formation of the 3,5-dimethylpyrazole (B48361) ring is typically achieved through condensation with hydrazine (B178648) or a suitable hydrazine derivative.
The phenolic precursor can be introduced in various forms depending on the chosen coupling strategy. Key precursors for the phenol component include:
2-Halophenols (e.g., 2-bromophenol, 2-iodophenol) or their protected derivatives (e.g., 2-bromoanisole).
2-Hydroxyphenylboronic acid or its esters (e.g., pinacol (B44631) esters).
The reaction conditions for the synthesis of these precursors and their subsequent coupling are critical for achieving high yields and purity. These conditions often involve specific catalysts, bases, and solvents, which are detailed in the following sections.
Pyrazole Ring Formation and Subsequent Coupling Techniques
The formation of the 3,5-dimethylpyrazole ring is a well-established process. The reaction of acetylacetone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) typically proceeds with high efficiency to yield 3,5-dimethyl-1H-pyrazole .
Once the pyrazole ring is formed, it needs to be functionalized at the 4-position to enable coupling with the phenolic ring. A common strategy is the halogenation of 3,5-dimethyl-1H-pyrazole. Bromination, for instance, can be achieved using N-bromosuccinimide (NBS) to produce 4-bromo-3,5-dimethyl-1H-pyrazole . researchgate.net
With the key precursors in hand, modern cross-coupling reactions are the most powerful tools for assembling the this compound scaffold. The Suzuki-Miyaura coupling is a particularly versatile method. rsc.orgnih.govnih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. Two main pathways can be envisioned for the synthesis of the target molecule:
Coupling of a pyrazole halide with a phenol boronic acid: In this approach, 4-bromo-3,5-dimethyl-1H-pyrazole can be coupled with 2-hydroxyphenylboronic acid. To avoid potential complications with the free phenolic hydroxyl group, a protected form such as 2-methoxyphenylboronic acid is often used. The resulting coupled product, 1-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole, can then be demethylated using reagents like boron tribromide (BBr₃) to yield the final product. nih.gov
Coupling of a pyrazole boronic acid with a halophenol: Alternatively, 3,5-dimethyl-1H-pyrazole can be converted into 3,5-dimethyl-1H-pyrazole-4-boronic acid or its pinacol ester. This can then be coupled with a suitable 2-halophenol, such as 2-bromophenol.
The general conditions for a Suzuki-Miyaura coupling reaction in this context are summarized in the table below.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | rsc.orgnih.gov |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.govnih.gov |
| Solvent | Dioxane/water, Toluene, DMF, Ethanol/water | nih.govnih.gov |
| Temperature | 80-120 °C | nih.gov |
Functionalization and Derivatization Approaches of the this compound Scaffold
The this compound scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. These modifications can be directed at the pyrazole ring, the phenolic hydroxyl group, or the aromatic rings.
Substitution Reactions on Pyrazole Ring
The pyrazole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the substituents already present. Halogenation is a common modification. For instance, treatment with N-halosuccinimides (NCS, NBS, NIS) can introduce chlorine, bromine, or iodine atoms onto the pyrazole ring, typically at available positions. researchgate.net
Another important functionalization is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the pyrazole ring. hilarispublisher.com This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting aldehyde is a versatile intermediate for further derivatization, such as conversion to carboxylic acids, amines, or for use in condensation reactions.
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of a wide range of functional groups through etherification and esterification reactions.
Etherification: The formation of ethers can be achieved by reacting the phenol with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This Williamson ether synthesis can be used to introduce simple alkyl chains or more complex moieties. organic-chemistry.org
Esterification: Esters can be readily formed by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, direct esterification with a carboxylic acid can be achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
These modifications can significantly alter the physicochemical properties of the parent molecule. A summary of common reagents for these modifications is provided below.
| Modification | Reagent | Typical Base | Reference |
|---|---|---|---|
| Etherification | Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH | organic-chemistry.org |
| Esterification | Acyl chloride (e.g., CH₃COCl), Carboxylic anhydride (e.g., (CH₃CO)₂O) | Pyridine, Et₃N |
Introduction of Bridging Linkers and Side Chains
The introduction of bridging linkers and side chains can be achieved through various reactions targeting the aromatic rings. The Mannich reaction is a powerful method for introducing aminomethyl side chains onto the phenol ring. researchgate.net This reaction involves the condensation of the phenol with formaldehyde (B43269) and a primary or secondary amine. The reaction is typically regioselective, with substitution occurring at the ortho position to the hydroxyl group if it is available. researchgate.net
Furthermore, if the pyrazole or phenol ring is functionalized with a suitable handle, such as a halide or a boronic acid, further cross-coupling reactions can be employed to introduce more complex bridging linkers and side chains. For example, a halogenated derivative of this compound could undergo another Suzuki-Miyaura or Sonogashira coupling to attach another aromatic or alkynyl group.
Advanced Synthetic Techniques
The synthesis of pyrazole derivatives has been significantly advanced by the adoption of modern techniques that offer substantial improvements over classical heating and solvent-based methods. These innovative approaches, including solvent-free reactions accelerated by microwave or ultrasound irradiation and various catalytic systems, provide efficient and environmentally benign pathways to these important heterocyclic compounds.
Solvent-Free Synthesis
Solvent-free synthesis is a cornerstone of green chemistry, minimizing waste and often enhancing reaction rates and selectivity. nih.govjetir.org Techniques such as microwave irradiation and ultrasonication have emerged as powerful tools for achieving solvent-free conditions in the synthesis of pyrazole derivatives. dergipark.org.treresearchco.com
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of the substrate and reagents with microwave energy. This rapid and uniform heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. dergipark.org.trmdpi.com For instance, the synthesis of 2-(pyrazol-3-yl)-substituted phenols has been successfully achieved using microwave irradiation. In a relevant study, various chalcones derived from substituted 2-hydroxyacetophenones were reacted with hydrazine hydrate under microwave irradiation (160 W) for 3-5 minutes to yield the corresponding pyrazolyl-phenols in high yields (85-92%). This contrasts sharply with conventional heating methods, which required 4-5 hours to achieve lower yields (70-78%). researchgate.net
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.govresearchgate.net This technique has been effectively applied to the synthesis of various pyrazole derivatives. For example, the one-pot, three-component reaction of dimedone, 1H-pyrazol-5-amines, and isatins has been accomplished in water under ultrasonic irradiation, demonstrating a green approach to complex pyrazole structures. nih.gov While not strictly solvent-free, the use of water as a benign medium combined with ultrasound represents a significant advancement. nih.gov Other studies have shown that ultrasound can promote the synthesis of pyrazoline derivatives in ethanol, achieving good yields in significantly reduced reaction times (2-20 minutes) compared to traditional methods. nih.govresearchgate.net
| Technique | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave Irradiation | Substituted 2-hydroxychalcones, Hydrazine hydrate | Sodium acetate, 160 W | 3–5 min | 85–92% | researchgate.net |
| Microwave Irradiation (Conventional Comparison) | Substituted 2-hydroxychalcones, Hydrazine hydrate | Glacial acetic acid, Reflux | 4–5 h | 70–78% | researchgate.net |
| Microwave Irradiation | Benzaldehyde, Malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-one | Piperidine, Solvent-free | Not specified | High | ijirset.com |
| Ultrasound Irradiation | Chalcones, Hydrazines | Ethanol or Methanol/Acetic acid | 2–20 min | 65–80% | researchgate.net |
| Ultrasound Irradiation | Dimedone, 1H-Pyrazol-5-amines, Isatins | Indium(III) chloride, Water | Not specified | Excellent | nih.gov |
Catalytic Synthesis Approaches
Catalysis is fundamental to efficient chemical synthesis, offering pathways with lower activation energies, higher selectivity, and milder reaction conditions. The synthesis of pyrazolyl phenols can be approached through various catalytic strategies, primarily focusing on the formation of the C-C or C-O bond linking the pyrazole and phenol rings.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C, C-N, and C-O bonds between aromatic systems. icmpp.robeilstein-journals.org For the synthesis of a 2-(pyrazol-4-yl)phenol structure, a Suzuki or Stille coupling could be envisioned to form the C-C bond between a boronic acid/ester or stannane (B1208499) derivative of one ring and a halide of the other. Similarly, a Buchwald-Hartwig amination or etherification could be employed to form a C-N or C-O linkage, although this is less direct for the target compound's core structure. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, SPhos) is crucial for achieving high yields. beilstein-journals.org
Lewis acid catalysis is also prominent in constructing heterocyclic systems. Indium(III) chloride, for example, has proven to be an effective catalyst for the one-pot, three-component synthesis of complex molecules containing pyrazole and hydroxyl moieties in water under ultrasound irradiation. nih.gov This highlights the potential of Lewis acids to facilitate multicomponent reactions that rapidly build molecular complexity.
More recently, advanced catalytic systems like metal-organic frameworks (MOFs) have been developed for challenging transformations. A highly stable copper-based pyrazolate MOF, PCN-300, has been shown to efficiently catalyze the dehydrogenative C–O cross-coupling reaction between phenols and other partners. acs.org This type of catalysis, which activates C-H bonds directly, represents a frontier in synthetic chemistry and offers a highly atom-economical route to ethers, potentially applicable to linking pyrazole and phenol units. acs.org The synergy between the copper-porphyrin center and the framework of the MOF was identified as key to its catalytic activity. acs.org Furthermore, pyrazole-based ligands are themselves used to create metal complexes that catalyze various reactions, such as the oxidation of catechols, demonstrating the integral role of the pyrazole moiety in catalysis. bohrium.commdpi.com
| Catalyst System | Reaction Type | Key Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | C-O Cross-Coupling | 4-Bromo-7-azaindole, Phenols | K₂CO₃, Dioxane, 100 °C | ~85% | beilstein-journals.org |
| Indium(III) chloride | Three-Component Reaction | Dimedone, 1H-Pyrazol-5-amines, Isatins | Water, Ultrasound | Excellent | nih.gov |
| PCN-300 (Cu-MOF) | Dehydrogenative C–O Cross Coupling | Phenols, Alcohols | DTBP, 120 °C | Up to 94% | acs.org |
| L-proline / FeCl₃ | Knoevenagel Condensation | Pyrazol-3-one, Cinnamaldehydes | Various solvents | Not specified | researchgate.net |
| IBX (o-iodoxybenzoic acid) | Three-Component Reaction | Pyrazolin-5-one, Benzaldehyde, Malononitrile | Solvent-free, 60 °C | Good | ijirset.com |
Coordination Chemistry of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Phenol Derivatives
Ligand Design and Coordination Modes
The fundamental structure of 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol provides a framework that can be readily modified to tune the electronic and steric properties of the resulting metal complexes. The strategic placement of donor atoms and the inherent chelating ability are central to its function as a ligand.
The coordination capability of this compound and its derivatives is primarily dictated by the presence of nitrogen and oxygen donor atoms. The pyrazole (B372694) ring contains two nitrogen atoms: a pyrrole-like nitrogen (N-H) and a pyridine-like sp2-hybridized nitrogen. nih.gov The N-unsubstituted pyrazole ring is amphiprotic, capable of both donating and accepting protons. nih.gov The pyridine-like nitrogen, with its available lone pair of electrons, typically acts as the primary coordination site to the metal center. nih.gov Pyrazoles are considered π-excessive, which makes them effective π-donors. universiteitleiden.nl
The phenolic hydroxyl group (-OH) provides a crucial oxygen donor atom. Upon deprotonation, the resulting phenoxide ion forms a strong coordinate bond with metal ions. researchgate.netscispace.com This deprotonation is a common feature in the formation of stable metal complexes with these ligands. nih.gov The combination of the "hard" oxygen donor from the phenol (B47542) and the "borderline" nitrogen donor from the pyrazole allows these ligands to effectively chelate a wide range of metal ions.
The spatial arrangement of the pyrazole and phenol rings in this compound makes it an excellent chelating ligand. Chelation, the formation of a ring structure between the ligand and a central metal atom, significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.
Typically, these ligands act as bidentate chelating agents, coordinating to a metal ion through the pyridine-like nitrogen of the pyrazole ring and the oxygen atom of the deprotonated phenol. researchgate.netscispace.com This forms a stable six-membered chelate ring. The denticity of the ligand can be further increased by chemical modification, for instance, by introducing additional donor groups onto the pyrazole or phenol rings. universiteitleiden.nl This versatility allows for the design of ligands that can satisfy different coordination number and geometry preferences of various metal ions. researchgate.net The deprotonated pyrazole (pyrazolato) anion can also act as a bridge between two metal centers, leading to the formation of dinuclear or polynuclear complexes. universiteitleiden.nlnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound derivatives is generally straightforward, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. scispace.com
A variety of transition metal complexes have been synthesized using pyrazole-phenol type ligands. For instance, Schiff base derivatives, formed by the condensation of a pyrazole carbaldehyde with an aminophenol, have been used to prepare complexes of Cu(II), Co(II), and Ni(II). researchgate.netscispace.comiosrjournals.org In these cases, the ligand typically coordinates in a bidentate fashion through the phenolic oxygen and the azomethine nitrogen. researchgate.netscispace.com Magnetic moment and spectroscopic studies often suggest octahedral geometries for these complexes, with the remaining coordination sites occupied by solvent molecules or other ligands. researchgate.netscispace.com
Complexes of other transition metals such as Zn(II) have also been reported. orientjchem.org The broader family of pyrazole-based ligands has been shown to form stable complexes with a wide array of metals including Ru(II), Pd(II), Pt(II), and Ag(I), indicating the potential for this compound to coordinate with these metals as well. universiteitleiden.nlnih.gov The specific geometry and nuclearity of the resulting complexes are influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. researchgate.net
Table 1: Examples of Transition Metal Complexes with Pyrazole-Phenol Type Ligands
| Metal Ion | Proposed Geometry | Ligand Type | Reference(s) |
|---|---|---|---|
| Cu(II) | Octahedral | Schiff Base Derivative | researchgate.net, scispace.com |
| Co(II) | Octahedral | Schiff Base Derivative | researchgate.net, scispace.com |
| Ni(II) | Octahedral | Schiff Base Derivative | iosrjournals.org |
| Zn(II) | Not specified | Schiff Base Derivative | orientjchem.org |
Spectroscopic techniques are indispensable for the characterization of these metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A broad band in the ligand's spectrum, typically around 3000-3500 cm⁻¹, attributed to the phenolic O-H stretch, often disappears or shifts upon complexation, indicating deprotonation and coordination of the oxygen atom. orientjchem.org The C=N stretching vibration of Schiff base derivatives (around 1600-1680 cm⁻¹) may shift to lower frequencies, signifying coordination through the imine nitrogen. researchgate.net The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, further confirming complex formation. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The spectra of the complexes typically show bands that are different from those of the free ligand. These bands are often assigned to d-d transitions of the metal ion or to charge-transfer transitions between the metal and the ligand. For example, the UV-Vis spectra of Cu(II) and Co(II) complexes have been used to support proposed octahedral geometries. researchgate.netiosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H NMR spectroscopy is a powerful tool. A key indicator of complex formation is the disappearance of the signal corresponding to the phenolic -OH proton, which confirms its deprotonation upon coordination to the metal center. orientjchem.org Coordination-induced shifts in the signals of other protons on the ligand, particularly those near the coordination sites, are also observed. nih.govacs.org
Electron Spin Resonance (ESR) Spectroscopy: The ESR spectra of paramagnetic complexes, such as those of Cu(II), can provide detailed information about the metal ion's environment. The calculated g-values can help in determining the geometry of the complex and the nature of the metal-ligand bonding. For instance, ESR data for some copper complexes have indicated a covalent character in the metal-ligand bonds. orientjchem.org
Table 2: Key Spectroscopic Features of Metal Complexes with Pyrazole-Phenol Ligands
| Spectroscopic Technique | Key Observation | Interpretation | Reference(s) |
|---|---|---|---|
| Infrared (IR) | Disappearance/shift of O-H band | Deprotonation and coordination of phenolic oxygen | orientjchem.org |
| Infrared (IR) | Shift in C=N stretching frequency | Coordination of azomethine nitrogen | researchgate.net |
| Infrared (IR) | Appearance of new low-frequency bands | Formation of M-O and M-N bonds | researchgate.net |
| ¹H NMR | Disappearance of phenolic -OH signal | Deprotonation and coordination | orientjchem.org |
| ¹H NMR | Shifts in aromatic proton signals | Coordination-induced environmental changes | nih.gov, acs.org |
| UV-Visible | Appearance of d-d transition bands | Information on coordination geometry | iosrjournals.org, researchgate.net |
While spectroscopic methods provide valuable insights, single-crystal X-ray crystallography offers definitive proof of a complex's structure. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For complexes involving pyrazole-based ligands, X-ray diffraction has been used to confirm various coordination modes and geometries. For example, the crystal structure of a Cu(II) complex with 3,5-dimethyl-1H-pyrazole revealed a distorted square-pyramidal coordination environment where two nitrogen atoms from the pyrazole ligands and two oxygen atoms from an oxalate (B1200264) anion form the equatorial plane. dnu.dp.ua In another example, the structure of a cadmium(II) complex with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline ligand showed a distorted monocapped octahedral geometry. researchgate.net Although a specific crystal structure for a complex of this compound was not found in the provided search results, the crystallographic data from related pyrazole-phenol systems demonstrate the power of this technique in unambiguously determining the solid-state structure of these coordination compounds. nih.govspast.org These studies confirm the bidentate or polydentate nature of the ligands and reveal how they pack in the crystal lattice, often stabilized by hydrogen bonding or π–π stacking interactions. researchgate.netnih.gov
Geometrical Aspects and Electronic Structure of Metal Complexes
The geometry and electronic structure of metal complexes derived from this compound are dictated by the interplay of the metal ion's coordination preferences, the ligand's steric and electronic properties, and the reaction conditions. The ligand, a derivative of pyrazole, can coordinate to metal ions in various modes, influencing the resulting complex's topology. researchgate.net The deprotonated phenolate (B1203915) group and the pyrazolyl nitrogen atom are the primary coordination sites, forming a chelate ring that enhances the stability of the complexes.
Coordination Geometries (e.g., Tetrahedral, Octahedral, Square Planar)
The coordination number of the central metal ion in complexes with pyrazolyl-phenol derivatives can vary, leading to a range of geometries. libretexts.org The most common coordination geometries observed for related pyrazole-based ligands are tetrahedral, octahedral, and square planar. libretexts.orgresearchgate.net
Tetrahedral Geometry: For metal ions with a d10 configuration, such as Zn(II), or when bulky ligands are involved, a tetrahedral geometry is often favored. libretexts.orgresearchgate.net In such complexes, four ligand donor atoms surround the central metal ion. For instance, in a hypothetical tetrahedral complex of this compound with a divalent metal ion (M), the stoichiometry would likely be [M(L)2], where L represents the deprotonated ligand. The coordination would involve the nitrogen atom of the pyrazole ring and the oxygen atom of the phenolate group from each of the two bidentate ligands.
Octahedral Geometry: Octahedral geometry is prevalent for a wide range of transition metal ions, particularly those with a coordination number of six. libretexts.org In complexes with this compound, an octahedral arrangement can be achieved in several ways. A common scenario involves the coordination of two or three bidentate ligands to the metal center, with the remaining coordination sites occupied by solvent molecules or other co-ligands. For example, a complex with the general formula [M(L)2(solvent)2] would exhibit an octahedral geometry. The cobalt complex with 3-tert-butyl-4-cyano pyrazole, for instance, is octahedral with four coordinated pyrazoles and two coordinated water molecules. researchgate.net
Square Planar Geometry: Square planar geometry is typically observed for d8 metal ions such as Ni(II), Pd(II), and Pt(II). libretexts.org The electronic spectra of some copper(II) complexes with pyrazole derivatives have suggested a square-planar geometry. researchgate.net In a square planar complex with this compound, two ligands would likely coordinate to the metal ion in a trans- or cis-arrangement, forming a [M(L)2] complex. The planarity of the ligand system and the electronic configuration of the metal ion are crucial factors in stabilizing this geometry. A mononuclear copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole features a square planar CuN4 structure where four nitrogen atoms from two ligand anions coordinate to the copper atom in a trans-position. dnu.dp.ua
Below is a table summarizing common coordination geometries for metal complexes with related pyrazole-based ligands.
| Metal Ion | Ligand Type | Coordination Number | Geometry | Example Complex Formula |
| Zn(II) | Pyrazolyl-based | 4 | Tetrahedral | [Zn(L)2] |
| Co(II) | Pyrazolyl-based | 6 | Octahedral | [Co(L)2(H2O)2] |
| Cu(II) | Pyrazolyl-based | 4 | Square Planar | [Cu(L)2] |
| Cd(II) | Pyrazolyl-phenanthroline | 5 | Distorted Trigonal-Bipyramidal | [Cd(L)(NCS)2] |
| Cd(II) | Pyrazolyl-phenanthroline | 7 | Distorted Monocapped Octahedral | [Cd(L)(NO2)2] |
Influence of Ligand Field on Metal Ion Properties
The electronic properties of the central metal ion in a coordination complex are significantly influenced by the ligand field, which arises from the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. libretexts.org The this compound ligand, with its nitrogen and oxygen donor atoms, creates a specific ligand field that affects the splitting of the metal's d-orbitals.
The magnitude of the d-orbital splitting, denoted as Δ (delta), determines the electronic configuration of the metal ion, its magnetic properties, and its electronic absorption spectra. dalalinstitute.com Ligands are categorized in the spectrochemical series based on their ability to cause d-orbital splitting. Nitrogen-donating ligands like pyrazole are generally considered to be stronger field ligands than oxygen-donating ligands like phenolate. The combined effect of the N and O donors in the chelate ring of this compound would place it in the intermediate to strong field region of the spectrochemical series.
In an octahedral field , the five degenerate d-orbitals split into two sets: the lower energy t2g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx2-y2, dz2). libretexts.org The energy difference between these sets is Δo (the octahedral splitting parameter). For a given metal ion, a stronger ligand field from the pyrazolyl-phenol ligand would result in a larger Δo. This can lead to a low-spin electron configuration where electrons preferentially pair up in the lower energy t2g orbitals before occupying the higher energy eg orbitals.
In a tetrahedral field , the d-orbital splitting is inverted and smaller than in an octahedral field (Δt ≈ 4/9 Δo). libretexts.org The d-orbitals split into a lower energy e set and a higher energy t2 set. libretexts.org Due to the smaller splitting energy, tetrahedral complexes are almost always high-spin. libretexts.org
In a square planar field , the d-orbital splitting is more complex, with the d-orbitals splitting into four different energy levels: dxz, dyz < dz2 < dxy << dx2-y2. libretexts.org This large energy gap between the dxy and dx2-y2 orbitals is a key feature of square planar complexes and is favored by d8 metal ions, which can place their eight d-electrons in the four lower-energy orbitals, leaving the high-energy dx2-y2 orbital empty. libretexts.org
Advanced Spectroscopic and Structural Elucidation of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques are crucial for definitive structure confirmation and assignment of all resonances.
Multi-dimensional NMR experiments are essential for assembling the molecular puzzle of this compound by establishing connectivity between different atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on the phenol (B47542) ring, confirming their relative positions. derpharmachemica.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). rsc.org It is a powerful tool for assigning the carbon resonances of the molecule. For instance, the protons of the two methyl groups on the pyrazole (B372694) ring would show distinct cross-peaks with their corresponding carbon signals in the HSQC spectrum, as would the aromatic C-H pairs on the phenol ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). derpharmachemica.com This is particularly useful for identifying and connecting molecular fragments, especially around quaternary carbons (carbons with no attached protons) like C3 and C5 of the pyrazole ring. Expected HMBC correlations would include those between the methyl protons and the C3/C5 carbons of the pyrazole, as well as correlations from the phenolic protons to carbons in both the phenol and pyrazole rings, thus connecting the two main fragments of the molecule.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): While COSY shows through-bond connectivity, ROESY reveals through-space proximity of nuclei. This is critical for confirming the spatial arrangement of substituents. For this molecule, ROESY could confirm the proximity of the phenol ring protons to the methyl groups on the pyrazole, helping to define the preferred conformation in solution.
The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.
Table 1: Expected 2D NMR Correlations for this compound This table is predictive and based on general principles of NMR spectroscopy.
| Technique | Correlated Nuclei | Purpose |
| COSY | ¹H – ¹H | Identifies scalar-coupled protons (e.g., adjacent protons on the phenol ring). |
| HSQC | ¹H – ¹³C (¹J) | Correlates protons to their directly attached carbons (e.g., CH₃ groups, aromatic CH). |
| HMBC | ¹H – ¹³C (²J, ³J) | Establishes long-range connectivity, linking molecular fragments (e.g., CH₃ protons to pyrazole ring carbons). |
| ROESY | ¹H – ¹H (through space) | Determines spatial proximity of protons, aiding in conformational analysis. |
Ligand-Metal Interaction Studies via NMR
The pyrazole moiety, with its pyridine-type nitrogen atom (N2), is an excellent ligand for coordinating with metal ions. NMR spectroscopy is a sensitive probe for studying these interactions in solution. Upon coordination of a metal to the N2 atom of the pyrazole ring, significant changes in the chemical shifts of nearby nuclei are expected. Protons and carbons closer to the coordination site (e.g., the methyl group at C3 and C5, and the ring carbons themselves) would experience the most pronounced shifts. By monitoring the ¹H and ¹³C chemical shifts of the ligand upon titration with a metal salt, one can determine the binding site, study the stoichiometry of the complex, and calculate association constants.
X-ray Diffraction Studies
X-ray diffraction provides definitive information about the molecular structure and packing of a compound in the solid state.
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. For a derivative like this compound, this technique would provide exact bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net Studies on similar 3,5-dimethyl-4-aryl-1H-pyrazoles have shown that the dihedral angle between the pyrazole and the aryl ring is a key structural feature. nih.gov In this compound, this angle would be influenced by the steric hindrance of the methyl groups and the potential for intramolecular hydrogen bonding between the phenolic -OH and the pyrazole N2 atom. nih.govnih.gov
Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative Data for 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol, illustrating typical parameters obtained from X-ray analysis. nih.gov
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.6160 (7) |
| b (Å) | 9.0561 (4) |
| c (Å) | 10.4156 (4) |
| β (°) | 90.556 (2) |
| Volume (ų) | 1356.55 (10) |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The solid-state packing of this compound is dictated by intermolecular forces. The molecule possesses both a hydrogen bond donor (the pyrrole-type N1-H and the phenolic O-H) and acceptors (the pyridine-type N2 and the phenolic oxygen). This functionality allows for the formation of robust hydrogen-bonding networks. nih.gov Common motifs observed in related crystal structures include N-H···O and O-H···N hydrogen bonds, which can link molecules into chains, dimers, or more complex three-dimensional architectures. nih.govnih.gov
Vibrational Spectroscopy (Fourier Transform Infrared, Raman)
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule and are used to identify functional groups. nih.gov
For this compound, the FT-IR and Raman spectra would be characterized by several key absorption bands:
O-H and N-H Stretching: A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, would correspond to the O-H stretching vibration of the phenol group, likely broadened due to hydrogen bonding. The N-H stretch of the pyrazole ring would also appear in this region. strath.ac.uk
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of both aromatic rings typically occur in the 1400-1650 cm⁻¹ region. researchgate.net
C-O Stretching: A strong band corresponding to the phenolic C-O stretching vibration is expected in the 1200-1300 cm⁻¹ range. frontiersin.org
Ring Deformation: Vibrations corresponding to the deformation of the pyrazole and phenol rings appear in the fingerprint region (below 1400 cm⁻¹). derpharmachemica.com
Comparing the experimental spectra with those calculated using theoretical methods, such as Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. nih.govnih.gov
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| O–H stretch | 3200–3600 (broad) | Phenol |
| N–H stretch | 3100–3500 | Pyrazole |
| Aromatic C–H stretch | 3000–3100 | Phenol, Pyrazole |
| Aliphatic C–H stretch | 2850–3000 | Methyl |
| C=C / C=N stretch | 1400–1650 | Aromatic Rings |
| Phenolic C–O stretch | 1200–1300 | Phenol |
Characteristic Vibrational Modes and Functional Group Analysis
The analysis of these spectra is based on the characteristic absorption or scattering frequencies for specific bonds and functional groups. For instance, the O-H stretching vibration of the phenolic group gives rise to a broad, strong band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. youtube.com The N-H stretching of the pyrazole ring is expected in a similar region, around 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations from both rings typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹. derpharmachemica.com
The fingerprint region of the spectrum (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of the aromatic rings, C-N stretching of the pyrazole ring, and various bending vibrations. nih.govmdpi.com Theoretical studies on related pyrazole compounds, often employing Density Functional Theory (DFT), aid in the precise assignment of these complex vibrational modes. nih.govnih.gov
Below is a table summarizing the expected characteristic vibrational modes for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ring Moiety |
| O-H | Stretching | 3200 - 3600 | Phenol |
| N-H | Stretching | 3100 - 3500 | Pyrazole |
| C-H | Aromatic Stretching | 3000 - 3100 | Phenol, Pyrazole |
| C-H | Methyl Stretching (asymmetric) | ~2960 | Pyrazole |
| C-H | Methyl Stretching (symmetric) | ~2870 | Pyrazole |
| C=C | Aromatic Stretching | 1400 - 1625 | Phenol, Pyrazole |
| C-H | Methyl Bending | 1370 - 1465 | Pyrazole |
| C-O | Phenolic Stretching | 1150 - 1250 | Phenol |
| C-N | Ring Stretching | 1100 - 1300 | Pyrazole |
Monitoring Coordination Events and Structural Changes
Vibrational spectroscopy is a powerful method for monitoring the coordination of ligands to metal ions in real-time. When this compound acts as a ligand, changes in its vibrational spectrum provide direct evidence of complex formation and offer insights into the coordination mode.
The binding of a metal ion to the ligand induces changes in the electron distribution and bond strengths, which in turn cause shifts in the corresponding vibrational frequencies. Key spectral regions to monitor include the pyrazole ring vibrations and the phenolic C-O stretching band. derpharmachemica.comresearchgate.net For example, coordination through the nitrogen atom of the pyrazole ring is expected to perturb the C=N and C-N stretching modes. researchgate.net
Similarly, if the phenolic oxygen atom is involved in coordination (typically after deprotonation), a significant shift in the C-O stretching frequency is observed. Studies on related pyrazoline complexes have shown that this band undergoes a positive shift upon coordination to a metal ion. derpharmachemica.com By monitoring these spectral changes, one can confirm the coordination event, identify the binding sites of the ligand, and potentially determine the stoichiometry of the resulting metal complex. derpharmachemica.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of a newly synthesized compound like this compound. Unlike unit-resolution mass spectrometry, HRMS instruments can measure m/z values to several decimal places. ub.edu This high accuracy allows for the calculation of a unique elemental formula.
The molecular formula for this compound is C₁₁H₁₂N₂O. Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. An experimental HRMS measurement of the protonated molecule ([M+H]⁺) that matches this theoretical value, typically with an error of less than 5 parts per million (ppm), provides strong evidence for the proposed elemental composition. researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Theoretical Monoisotopic Mass (M) | 188.09496 u |
| Theoretical m/z of [M+H]⁺ | 189.10224 |
| Observed m/z of [M+H]⁺ | Example: 189.1021 (Error < 5 ppm) |
Fragmentation Patterns and Structural Information
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is unique to the molecule's structure and can be used for identification and structural elucidation. libretexts.org
The fragmentation of this compound would be expected to follow pathways characteristic of both phenol and pyrazole structures. researchgate.netyoutube.com The molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound (188). Plausible fragmentation pathways include:
Loss of a methyl radical (-•CH₃): A common fragmentation for methylated compounds, leading to a fragment ion at m/z 173.
Cleavage of the pyrazole ring: Pyrazole rings can undergo complex ring-opening and cleavage, leading to various nitrogen-containing fragments. researchgate.net
Loss of carbon monoxide (-CO): A characteristic fragmentation of phenols, where the ring rearranges to lose a stable CO molecule, which would produce a fragment at m/z 160. youtube.com
Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual pyrazole and phenol moieties.
Analysis of these patterns provides a "fingerprint" that confirms the connectivity and identity of the different structural components of the molecule.
| Proposed Fragment | Structure/Loss | Expected m/z |
| [M]⁺˙ | C₁₁H₁₂N₂O | 188 |
| [M - •CH₃]⁺ | C₁₀H₉N₂O | 173 |
| [M - CO]⁺˙ | C₁₀H₁₂N₂ | 160 |
| [M - HCN]⁺˙ | C₁₀H₁₁NO | 161 |
| [C₈H₉]⁺ | Loss of C₃H₃N₂O | 105 |
Computational and Theoretical Investigations of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Phenol Derivatives
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. superfri.org For pyrazole (B372694) derivatives, DFT calculations are employed to predict molecular geometries, electronic properties, and reactivity, providing a detailed picture of the molecule's characteristics. acu.edu.inuomphysics.net Calculations are often performed using specific functionals and basis sets, such as the B3LYP hybrid functional with a 6-311++G(d,p) basis set, to ensure accuracy. acu.edu.in
The first step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional conformation (the structure with the lowest energy) is determined. nih.gov For pyrazole derivatives, this process reveals key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a related pyrazole derivative, the pyrazole ring was found to have a dihedral angle of 74.8(2)° with an adjacent phenyl ring, indicating a non-planar relationship between the two rings. acu.edu.in In another case, the dihedral angle between the pyrazole and benzene (B151609) rings was reported as 50.0 (3)°. nih.gov The optimized structure provides a solid foundation for all subsequent electronic property calculations. acu.edu.in
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.govresearchgate.net
A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For a derivative of 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol, DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO energy to be -6.1906 eV and the LUMO energy to be -1.8123 eV, resulting in an energy gap of 4.3783 eV. acu.edu.in This relatively large gap indicates high electronic stability. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. mdpi.com These parameters provide a deeper understanding of the molecule's electronic behavior. nih.gov
| Parameter | Equation | Value (eV) |
|---|---|---|
| EHOMO | - | -6.1906 |
| ELUMO | - | -1.8123 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3783 |
| Ionization Potential (I) | -EHOMO | 6.1906 |
| Electron Affinity (A) | -ELUMO | 1.8123 |
| Electronegativity (χ) | (I + A) / 2 | 4.0014 |
| Chemical Hardness (η) | (I - A) / 2 | 2.1892 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.0014 |
| Electrophilicity (ω) | μ2 / 2η | 3.6570 |
| Chemical Softness (s) | 1 / 2η | 0.4568 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values. acu.edu.in Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. acu.edu.inresearchgate.net
For derivatives of this compound, MEP maps show that the most negative potential (red regions) is concentrated around the electronegative oxygen atom of the phenol (B47542) group. acu.edu.in This indicates that this is the primary site for electrophilic reactivity. Conversely, the positive potential (blue regions) is located around the hydrogen atoms, particularly the hydroxyl proton, identifying these as the sites for nucleophilic reactivity. acu.edu.inresearchgate.net The color scale for an MEP map of a related derivative ranged from -6.283 e-2 au (deepest red) to +6.283 e-2 au (deepest blue). acu.edu.in
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying electron delocalization, charge transfer, and hyperconjugative interactions. wisc.edu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu
In pyrazole derivatives, significant interactions often involve the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms into antibonding (σ* or π) orbitals of adjacent bonds. For example, a significant interaction in a related molecule is the charge transfer from a chlorine lone pair to a π antibonding orbital of the phenyl ring (n(LPCl) → π*(C27-C31)), which has a very high stabilization energy, indicating a substantial contribution to the molecular structure's stability. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) O | σ* (C-C)ring | ~5-10 |
| LP (1) N | σ* (C-N)ring | ~4-8 |
| π (C=C) | π* (C=N) | ~15-25 |
| π (C=N) | π* (C=C) | ~10-20 |
| LP (1) N | π* (C=C)ring | ~20-40 |
Note: Values are representative based on typical pyrazole systems and serve to illustrate the types and magnitudes of interactions.
For pyrazole systems, delocalization is significant due to the presence of π-systems and heteroatoms with lone pairs. The interactions between the π-orbitals of the pyrazole and phenol rings, as well as the delocalization of lone pairs from the nitrogen and oxygen atoms into the ring systems, are key contributors to the molecule's stability. These hyperconjugative effects lead to a departure from a purely localized Lewis structure and are fundamental to the molecule's electronic properties and reactivity. acadpubl.eu
Prediction of Spectroscopic Properties
Theoretical simulations are invaluable for interpreting experimental spectra and predicting the spectroscopic behavior of novel compounds. DFT has become a standard method for calculating the spectroscopic properties of pyrazole derivatives with a high degree of accuracy.
The electronic absorption spectra of pyrazole derivatives are often investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of vertical excitation energies, oscillator strengths, and transition wavelengths, which correspond to the absorption peaks observed in experimental UV-Vis spectra.
For pyrazole-based compounds, theoretical UV-Vis spectra are typically simulated to understand the electronic transitions occurring within the molecule. For instance, in studies of related pyrazoline derivatives, the calculated absorption peaks have shown good agreement with experimental data. The electronic transitions are often characterized as π → π* transitions, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The specific wavelengths of these transitions are influenced by the solvent environment, a factor that can be modeled in computational calculations to provide more accurate predictions. In some cases, a redshift (bathochromic shift) is observed in more polar solvents, indicating a stabilization of the excited state relative to the ground state. scispace.com
Table 1: Representative Theoretical UV-Vis Absorption Data for a Pyrazoline Derivative
| Phase/Solvent | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| Gas Phase | 342.90 | 0.2430 |
| DMSO | 405.85 | 0.378 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules in their ground state. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, generally show excellent agreement with experimental spectra.
In computational studies of pyrazole and its derivatives, vibrational assignments are made by analyzing the potential energy distribution (PED). This allows for the precise attribution of calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, N-H stretching, C=C bending, and ring deformation modes. For 3,5-dimethyl pyrazole, for example, the characteristic vibrational frequencies of the pyrazole ring and the methyl groups have been successfully calculated and compared with experimental FT-IR and FT-Raman spectra. nih.gov The C-H stretching vibrations of aromatic and methyl groups, for instance, are typically predicted in distinct regions of the spectrum. derpharmachemica.com
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) |
|---|---|---|
| Aromatic C-H stretch | 3062 | 3061 |
| Methyl C-H asym stretch | 2998 | 2993 |
| Methyl C-H sym stretch | 2916 | 2918 |
| N=N stretch | 1428 | 1427 |
Note: This data is for (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole and is illustrative of the typical agreement between calculated and experimental vibrational frequencies. derpharmachemica.com
Non-Linear Optical (NLO) Properties Assessment
Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large non-linear optical (NLO) responses, making them promising candidates for applications in photonics and optoelectronics. Computational methods are crucial for the rational design and screening of potential NLO materials.
The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations are commonly employed to compute the static and dynamic hyperpolarizabilities of organic compounds. For pyrazole derivatives, these calculations have revealed that structural modifications can significantly influence their NLO properties. nih.gov The calculated hyperpolarizability values are often compared to that of a standard NLO material, such as urea, to assess their potential.
Computational studies on various pyrazole derivatives have shown that they can possess significant first-order hyperpolarizability. The magnitude of β is sensitive to the electronic nature of substituents on the pyrazole and any attached aromatic rings. ekb.eg The presence of electron-donating and electron-accepting groups within the molecule can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability.
Table 3: Calculated First-Order Hyperpolarizability (β₀) for Representative Pyrazole Derivatives
| Compound | β₀ (x 10⁻³⁰ esu) |
|---|---|
| M1 | 5.21 |
| M2 | 6.50 |
| M3 | 5.89 |
| M4 | 7.01 |
| M5 | 6.12 |
| M6 | 7.26 |
| Urea (reference) | ~0.37 |
Note: This data is for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and is presented to illustrate the range of calculated hyperpolarizability values for related compounds. nih.gov
The relationship between molecular structure and NLO properties is a central theme in the design of new NLO materials. For pyrazole derivatives, several key structural features have been identified through computational studies to influence their NLO response.
A crucial factor is the presence of a "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated bridge. ekb.eg In the context of this compound, the phenol group can act as an electron donor, while the pyrazole ring's properties can be modulated by substituents. The extent of π-conjugation and the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor are directly related to the magnitude of the first-order hyperpolarizability.
Computational analyses, including the examination of frontier molecular orbitals (HOMO and LUMO), can provide insights into the ICT process. A smaller HOMO-LUMO energy gap is generally associated with higher polarizability and, potentially, a larger NLO response. The distribution of electron density in the HOMO and LUMO can reveal the pathway of charge transfer upon electronic excitation. For many pyrazole derivatives designed for NLO applications, the HOMO is localized on the donor part of the molecule, while the LUMO is concentrated on the acceptor moiety. nih.gov
Furthermore, the planarity of the molecule can play a role. A more planar structure can facilitate π-electron delocalization, which is beneficial for NLO properties. The dihedral angles between the pyrazole ring and any attached phenyl rings are therefore an important structural parameter to consider in computational studies. ekb.eg
Supramolecular Assemblies and Material Science Applications of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Phenol Derivatives
Hydrogen Bonding Networks
Hydrogen bonding is a predominant force in directing the self-assembly of 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol and its derivatives. The interplay between the different hydrogen bonding sites allows for the formation of diverse and intricate networks.
Dimerization and Self-Assembly Motifs
The 1H-pyrazole ring is a versatile supramolecular synthon capable of forming various hydrogen-bonded structures, including dimers, trimers, tetramers, and polymeric chains (catemers) nih.govnih.gov. The presence of both a pyrrole-type nitrogen (N1-H) and a pyridine-type nitrogen (N2) allows for multiple hydrogen-bonding topologies nih.gov. In derivatives of this compound, dimerization is a common self-assembly motif. This can occur through N-H···N hydrogen bonds between the pyrazole (B372694) rings of two molecules, leading to the formation of discrete dimeric units nih.govmdpi.comnih.gov.
Another significant interaction is the O-H···N intramolecular hydrogen bond that can form between the phenolic hydroxyl group and the pyrazole nitrogen atom nih.govnih.gov. This interaction can influence the planarity of the molecule and direct further intermolecular associations. For instance, in 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, an intramolecular O—H⋯N hydrogen bond is observed nih.gov. The remaining phenolic OH and pyrazole NH groups are then available for intermolecular hydrogen bonding, leading to the formation of extended chains nih.gov. In some cases, solvent molecules can mediate the formation of dimers, acting as bridges between two pyrazole units nih.gov.
The self-assembly of these molecules can lead to extended molecular arrays with varying topologies mdpi.com. These motifs are crucial in determining the packing of the molecules in the solid state and, consequently, their material properties.
Influence of Substituents on Hydrogen Bonding Patterns
The nature and position of substituents on the aryl ring of this compound derivatives have a profound impact on the resulting hydrogen bonding networks nih.govnih.govnih.govmdpi.comrsc.orgresearchgate.net. By strategically modifying these substituents, it is possible to control the self-assembly process and tune the final supramolecular architecture.
The electronic properties of the substituents also play a crucial role. Electron-donating or electron-withdrawing groups can alter the acidity of the N-H proton and the basicity of the N acceptor atom, thereby modulating the strength of the hydrogen bonds rsc.orgresearchgate.net. For instance, placing a tert-butyl group at the C-5 position of a pyrazole ring can prevent intermolecular hydrogen bonding interactions that are observed with a methyl group at the same position nih.gov. This steric hindrance provides a tool to control the dimensionality of the supramolecular assembly.
Formation of Liquid Crystalline Phases
The anisotropic, or rod-like, shape of many this compound derivatives, coupled with their ability to form directional hydrogen bonds, makes them promising candidates for the formation of liquid crystalline phases. These materials exhibit properties of both liquids and solids, with potential applications in displays and sensors.
Columnar Mesophases
Derivatives of pyrazole have been shown to form columnar mesophases, a type of liquid crystal phase where the molecules stack on top of one another to form columns, which then arrange into a two-dimensional lattice rsc.orgmdpi.com. The formation of these columnar structures is often driven by a combination of π-π stacking interactions between the aromatic cores and peripheral interactions of flexible side chains mdpi.com.
In the context of pyrazole-containing metallomesogens, half-disc shaped molecules can self-assemble into discotic dimers via intermolecular interactions, which then organize into lamellar columnar mesophases rsc.org. While not directly involving this compound, this demonstrates the potential for pyrazole derivatives to form such ordered, yet fluid, structures.
Structure-Mesomorphic Property Relationships
The relationship between the molecular structure of pyrazole derivatives and their liquid crystalline (mesomorphic) properties is a key area of investigation. Small changes in the molecular architecture can lead to significant differences in the type of mesophase formed and the temperature range over which it is stable.
For instance, the introduction of long aliphatic chains to the pyrazole core can promote the formation of liquid crystalline phases by inducing micro-segregation between the rigid aromatic cores and the flexible aliphatic chains. The nature of the terminal groups on these chains also influences the mesomorphic behavior. Studies on pyrazoline derivatives have shown that some compounds exhibit enantiotropic liquid crystal behavior (mesophases observed on both heating and cooling), while others show monotropic behavior (mesophase observed only on cooling) semanticscholar.org. For example, certain pyrazoline derivatives have been observed to exhibit smectic A and nematic phases semanticscholar.org.
The presence and directionality of hydrogen bonding are also critical. The formation of hydrogen-bonded dimers can create larger, more anisometric units that are more prone to forming liquid crystalline phases. The specific arrangement of these hydrogen bonds will influence the packing of the molecules and the resulting mesophase symmetry.
Development of Functional Materials
The ability to control the self-assembly of this compound derivatives opens up avenues for the development of a wide range of functional materials with tailored properties.
The structural diversity and dynamic nature of the hydrogen bonds in pyrazole derivatives give them great potential for the development of functional materials nih.gov. For example, the incorporation of the 3,5-dimethyl-4-arylpyrazole platform has led to functional soft materials where hydrogen bonding plays a crucial role in their organization and properties nih.gov.
Some pyrazole derivatives exhibit interesting photophysical properties, such as fluorescence, which can be modulated by their aggregation state nih.gov. This makes them candidates for use in sensors and optoelectronic devices. Furthermore, certain pyrazole-containing compounds have demonstrated photochromic behavior, changing color upon irradiation with UV light, which is a desirable property for applications in optical memory and molecular switches mdpi.com.
Luminescent Properties and Aggregation-Induced Emission (AIE)
Pyrazole derivatives are recognized for their potential as fluorophores. The combination of the pyrazole unit with other functional moieties can lead to compounds with interesting photophysical properties. While many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their luminescence decreases or is extinguished at high concentrations or in the solid state, some pyrazole-containing compounds can exhibit the opposite phenomenon, known as aggregation-induced emission (AIE).
In AIE-active molecules, the emission of light is significantly enhanced in the aggregated state. This is often attributed to the restriction of intramolecular motion (RIM), such as rotations of phenyl rings, which in solution would provide non-radiative decay pathways for the excited state. When the molecules aggregate, these motions are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. Molecules with AIE characteristics are highly sought after for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. The AIE phenomenon has been observed in various systems, including those incorporating tetraphenylethylene (TPE), a well-known AIE luminogen.
While specific studies on the AIE properties of this compound itself are not extensively detailed in the provided literature, the general principles suggest that derivatives designed to restrict intramolecular rotation upon aggregation could exhibit AIE. The rigid pyrazole core, coupled with the phenolic group, provides a platform for designing such molecules.
Photochromic Systems
Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. This property allows for the development of "smart" materials for applications such as optical data storage, molecular switches, and light-sensitive eyewear.
Derivatives of pyrazole have been incorporated into photochromic systems. For instance, a compound containing a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) moiety has been shown to exhibit photochromic behavior. Upon irradiation with UV light, this compound, a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative, undergoes a color change from colorless to yellow in solution and from pale beige to deep orange in the solid state. This change is due to a reversible ring-opening reaction, which alters the electronic structure of the molecule and, consequently, its absorption spectrum.
The photochromic behavior of this pyrazole derivative is detailed in the table below, showing the change in the maximum absorption wavelength upon UV irradiation in different solvents.
| Compound | Solvent | Initial Color | Final Color (Post-UV) | λmax (nm) (Initial) | λmax (nm) (Post-UV) |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol (B145695) | Colorless | Yellow | 255 | 415 |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Dichloromethane | Colorless | Yellow | Not specified | Not specified |
This interactive table summarizes the photochromic properties of a pyrazole derivative.
This example underscores the potential of incorporating the this compound scaffold into more complex molecular systems to create novel photochromic materials.
Chemical Sensors (e.g., Metal Ion Sensing)
The pyrazole ring system, with its nitrogen atoms, is an excellent chelating ligand for metal ions. This property, combined with the potential for fluorescence, makes pyrazole derivatives highly suitable for the development of chemical sensors, particularly for the detection of metal ions. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism.
In a typical "turn-on" sensor, the pyrazole-based ligand is initially non-fluorescent or weakly fluorescent. Upon binding to a specific metal ion, conformational changes or the suppression of photoinduced electron transfer (PET) can lead to a significant enhancement of fluorescence. Conversely, in a "turn-off" sensor, the fluorescence of the ligand is quenched upon metal ion binding.
Research has demonstrated the efficacy of pyrazole-based chemosensors for a variety of metal ions:
Aluminum (Al³⁺): Pyridine-pyrazole based chemosensors have been shown to selectively recognize Al³⁺ ions with both colorimetric and fluorescent responses.
Zinc (Zn²⁺) and Cadmium (Cd²⁺): Simple pyrazole-based sensors have been developed that exhibit a "turn-on" fluorescence response, with significant increases in emission intensity upon binding to Zn²⁺ and Cd²⁺.
Iron (Fe³⁺): Other pyrazole derivatives have shown a selective "turn-on" fluorescence for Fe³⁺.
The table below summarizes the performance of some pyrazole-based fluorescent sensors for different metal ions.
| Sensor Type | Target Ion | Fluorescence Change | Limit of Detection (LOD) |
| Pyridine-pyrazole derivative | Al³⁺ | Turn-on | 62 nM |
| Simple pyrazole derivative | Zn²⁺ | ~20-fold increase | Not specified |
| Simple pyrazole derivative | Fe³⁺ | ~30-fold increase | 0.025 μM |
This interactive table highlights the sensing capabilities of various pyrazole-based compounds for different metal ions.
The this compound structure is an ideal platform for such sensors, as the phenolic hydroxyl group and the pyrazole nitrogens can act as a cooperative binding site for metal ions.
Precursors for Polymeric Materials and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group and a coordinating pyrazole ring, makes it a valuable precursor for the synthesis of both polymers and metal-organic frameworks (MOFs).
Polymeric Materials: The phenolic group can be used in polymerization reactions. For example, a phenol-formaldehyde resin has been functionalized with pyrazole to create a composite material. This demonstrates the feasibility of incorporating the pyrazole moiety into a polymer backbone. Furthermore, pyrazole-derived methacrylate monomers have been synthesized and polymerized to create new polymers with specific thermal degradation kinetics. This suggests that this compound could be similarly modified to produce a vinyl monomer suitable for radical polymerization.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The pyrazole group is a well-established N-donor ligand for the construction of robust MOFs, often termed metal pyrazolate frameworks (MPFs). These frameworks are known for their high thermal and chemical stability, which can be attributed to the strong coordination between the metal ions and the pyrazolate linkers.
When pyrazole is combined with a carboxylic acid group on the same linker molecule, it can be used to build highly stable MOFs with metal(III) or metal(IV) ions, leaving the pyrazole units available to interact with guest molecules within the pores. This makes such MOFs promising for applications in gas storage and separation. While this compound itself does not have a carboxylic acid group, it could be functionalized to include one, thereby creating a suitable linker for MOF synthesis. The inherent porosity and tunable nature of MOFs make them attractive for a wide range of applications, including catalysis and selective adsorption.
Molecular Mechanisms of Biological Interaction in Vitro and in Silico Studies
Interaction with Biological Macromolecules
No specific studies on the enzyme inhibition activity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol were identified in the available literature.
No specific data regarding the receptor binding affinity of this compound were found.
No studies concerning the DNA interaction, photocleavage, or UV-mediated DNA damage protective activity of this compound could be located.
Cellular Level Studies (In Vitro, Mechanistic Focus)
There is no available research detailing the anti-proliferative activity of this compound against any cancer cell lines, nor any information on mechanisms such as cell cycle arrest or apoptosis induction.
No specific studies have been published on the antimicrobial activity of this compound against bacterial or fungal strains.
Antioxidant Activity (molecular basis)
The antioxidant capability of this compound is primarily attributed to its phenolic hydroxyl (-OH) group. This functional group can neutralize free radicals by donating a hydrogen atom, a process central to the radical-scavenging activity of many phenolic compounds. The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficacy.
In silico studies, often employing Density Functional Theory (DFT), are instrumental in dissecting the molecular basis of this antioxidant action. These computational models predict that the primary mechanism of radical scavenging is likely Hydrogen Atom Transfer (HAT). In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it. The feasibility of this process is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom can be abstracted more easily, suggesting a higher antioxidant potential. For pyrazolyl-phenols, the electronic properties of both the phenol (B47542) and pyrazole (B372694) rings influence this BDE value.
Another potential mechanism is Sequential Proton-Loss Electron Transfer (SPLET), which is more prevalent in polar solvents. This two-step process involves the initial deprotonation of the phenol to form a phenoxide anion, followed by the transfer of an electron to the free radical. The likelihood of the SPLET mechanism is related to the compound's proton affinity (PA) and electron transfer enthalpy (ETE).
While specific experimental data for this compound is not extensively documented in publicly available literature, studies on structurally similar pyrazolyl-phenols provide valuable insights. For instance, various substituted pyrazole derivatives have been evaluated for their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). The results of these assays, typically reported as IC50 values (the concentration required to scavenge 50% of the radicals), offer a quantitative measure of antioxidant potency.
Table 1: Representative In Vitro Antioxidant Activity of Structurally Related Pyrazole Derivatives
| Compound/Extract | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| Pyrazolone Analogues (Catechol moiety) | DPPH | 2.6 - 7.8 | - | - |
| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | DPPH | 55.2 - 149.6 | BHT | 128.8 |
| Thienyl-Pyrazole Derivatives (5g) | DPPH | 0.245 | Ascorbic Acid | 0.483 |
This table presents data for structurally related compounds to provide context for the potential antioxidant activity of this compound. BHT: Butylated hydroxytoluene.
Table 2: Calculated Thermodynamic Parameters for Antioxidant Activity of Phenolic Compounds (Illustrative)
| Mechanism | Thermodynamic Parameter | Description |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Enthalpy change for the homolytic cleavage of the O-H bond. |
| Sequential Proton-Loss Electron Transfer (SPLET) | Proton Affinity (PA) | Enthalpy change for the deprotonation of the phenol. |
This table illustrates the key thermodynamic parameters used in computational studies to predict the dominant antioxidant mechanism.
Structure-Activity Relationship (SAR) Studies for Molecular Interactions
The relationship between the chemical structure of this compound and its antioxidant activity is a critical area of investigation. SAR studies aim to identify the key molecular features that enhance or diminish its radical-scavenging capabilities.
The primary determinant of antioxidant activity in this class of compounds is the phenolic hydroxyl group. Its position and electronic environment are paramount. For this compound, the hydroxyl group is directly attached to the phenyl ring, which is, in turn, linked to the pyrazole moiety.
The substituents on both the pyrazole and phenyl rings can significantly modulate the antioxidant activity. The two methyl groups at positions 3 and 5 of the pyrazole ring are electron-donating. This electron-donating character can influence the electronic density of the entire molecule, potentially affecting the stability of the phenoxyl radical formed after hydrogen donation. A more stable radical implies a more reactive parent molecule towards free radicals.
SAR studies on a broader range of pyrazolyl-phenols have revealed several general trends:
Number and Position of Hydroxyl Groups: The presence of a phenolic -OH group is generally essential for significant antioxidant activity. Compounds with multiple hydroxyl groups, particularly those in an ortho or para position to each other (such as a catechol or hydroquinone (B1673460) moiety), often exhibit enhanced radical-scavenging abilities due to the increased stability of the resulting radical through resonance and intramolecular hydrogen bonding.
Electron-Donating/Withdrawing Substituents: The introduction of electron-donating groups on the phenyl or pyrazole ring generally enhances antioxidant activity by increasing the electron density on the phenolic oxygen, thereby weakening the O-H bond and facilitating hydrogen donation. Conversely, electron-withdrawing groups tend to decrease antioxidant activity.
Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can create steric hindrance, potentially impeding the interaction with free radicals and thus reducing antioxidant activity.
For this compound, the interplay between the electron-donating methyl groups on the pyrazole ring and the phenolic hydroxyl group is expected to be a key factor in its antioxidant profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol, and how can reaction conditions be optimized?
- Methodology : A modified Baker-Venkataram rearrangement followed by condensation with phenyl hydrazine in ethanol/acetic acid under reflux (7–12 hours) is a common approach . Key parameters to optimize include solvent ratios, reaction time, and purification methods (e.g., silica gel column chromatography). Yield improvements (e.g., from 45% to >60%) may involve controlled stoichiometry or microwave-assisted synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- 1H/13C-NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
- IR : Confirm phenolic O-H stretches (~3200–3500 cm⁻¹) and pyrazole C=N vibrations (~1500–1600 cm⁻¹) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
Q. How can researchers validate the purity and structural integrity of synthesized batches?
- Methodology : Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.3% of theoretical values). Cross-validate with melting point consistency (e.g., 449 K for analogous pyrazole derivatives) .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic ambiguities in pyrazole-phenol derivatives using SHELX software?
- Methodology :
- SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and apply restraints/constraints for disordered groups. Validate hydrogen bonding (e.g., O-H···N interactions) via Hirshfeld surface analysis .
- Twinned data handling : Employ TWINABS for scaling and SHELXD for phasing in cases of pseudo-merohedral twinning .
- Example : Dihedral angles between pyrazole and phenol rings (16.83°–51.68°) indicate conformational flexibility relevant to packing interactions .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?
- Methodology :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenol ring to modulate antioxidant activity .
- Biological assays : Test antiproliferative effects via MTT assays (e.g., IC₅₀ values against pancreatic cancer cell lines) and correlate with logP calculations for bioavailability .
- Mechanistic probes : Use Western blotting to assess mTORC1 pathway modulation in treated cells .
Q. What computational tools are suitable for atom-level labeling and stereochemical analysis?
- Methodology :
- ALATIS : Generate unambiguous atom identifiers for NMR assignments using InChIKeys (e.g., KRHRKAMQPIKITM-UHFFFAOYSA-N) .
- Conceptual DFT : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activities of pyrazole derivatives?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, antifungal activity variations may arise from differences in fungal strains or MIC thresholds .
- Dose-response curves : Replicate experiments under standardized protocols (e.g., CLSI guidelines) to isolate compound-specific effects .
Safety and Handling
Q. What safety protocols are recommended for handling pyrazole-phenol derivatives in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves and fume hoods to prevent dermal exposure.
- Waste disposal : Neutralize acidic byproducts (e.g., glacial acetic acid) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
